molecular formula C16H20N2O2S B11344375 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11344375
M. Wt: 304.4 g/mol
InChI Key: ABKJYVMVNSXXRU-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with an ethyl group, and a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate acylating agent to form the 4-ethylphenoxy intermediate.

    Thiazole Intermediate Synthesis: Concurrently, 2-methyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the 4-ethylphenoxy intermediate with the thiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenoxy ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid or corresponding aldehydes.

    Reduction: Formation of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the specific substitution pattern on the phenoxy and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C16H20N2O2S/c1-3-13-4-6-15(7-5-13)20-10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)

InChI Key

ABKJYVMVNSXXRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C

Origin of Product

United States

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